![molecular formula C25H26BrN3OS B2436733 2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115458-97-3](/img/structure/B2436733.png)
2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. These include a bromobenzyl group, an isopentyl group, a methyl group, and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity. Without specific data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Anticonvulsant Activity
This compound has been explored for its potential in anticonvulsant applications. A study by Severina et al. (2019) investigated the alkylation of similar pyrimidine derivatives and their pharmacological screening for anticonvulsant activity, establishing a structure-activity relationship (Severina et al., 2019).
Synthesis and Biological Activities
Research conducted by Ashalatha et al. (2007) synthesized new derivatives of pyrimidine and evaluated them for various biological activities, including anti-inflammatory and antimicrobial activities (Ashalatha et al., 2007).
Antitumor and Antiproliferative Studies
The compound's derivatives have shown promise in antitumor and antiproliferative studies. Harsha et al. (2018) synthesized derivatives of pyrrolo[2,3-d]pyrimidin and assessed their cytotoxic activity, finding notable efficacy against certain cancer cell lines (Harsha et al., 2018).
Synthesis for Dual Inhibitors in Cancer Therapy
Gangjee et al. (2005) designed and synthesized analogs of this compound as dual inhibitors for enzymes involved in cancer cell proliferation, demonstrating significant antitumor potential (Gangjee et al., 2005).
Anti-HIV Activity
In the field of virology, derivatives of this compound have been explored for anti-HIV properties. Novikov et al. (2004) synthesized pyrimidin-4(3H)-one derivatives and evaluated their efficacy in inhibiting HIV-1 replication (Novikov et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEONNYKUZDOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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